Cas no 2034460-88-1 (N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{1-(dimethylcarbamoyl)piperidin-4-ylmethyl}ethanediamide)

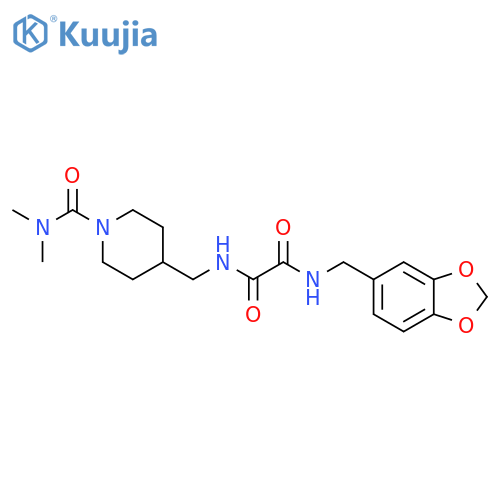

2034460-88-1 structure

商品名:N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{1-(dimethylcarbamoyl)piperidin-4-ylmethyl}ethanediamide

N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{1-(dimethylcarbamoyl)piperidin-4-ylmethyl}ethanediamide 化学的及び物理的性質

名前と識別子

-

- N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{1-(dimethylcarbamoyl)piperidin-4-ylmethyl}ethanediamide

- N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]oxamide

- F6539-2998

- 2034460-88-1

- N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide

- AKOS026696018

- N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide

-

- インチ: 1S/C19H26N4O5/c1-22(2)19(26)23-7-5-13(6-8-23)10-20-17(24)18(25)21-11-14-3-4-15-16(9-14)28-12-27-15/h3-4,9,13H,5-8,10-12H2,1-2H3,(H,20,24)(H,21,25)

- InChIKey: ZPXGVYSXDCPBJX-UHFFFAOYSA-N

- ほほえんだ: O=C(N(C)C)N1CCC(CNC(C(NCC2=CC=C3C(=C2)OCO3)=O)=O)CC1

計算された属性

- せいみつぶんしりょう: 390.19031994g/mol

- どういたいしつりょう: 390.19031994g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 577

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 100Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{1-(dimethylcarbamoyl)piperidin-4-ylmethyl}ethanediamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6539-2998-4mg |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide |

2034460-88-1 | 4mg |

$66.0 | 2023-09-08 | ||

| Life Chemicals | F6539-2998-5mg |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide |

2034460-88-1 | 5mg |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6539-2998-75mg |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide |

2034460-88-1 | 75mg |

$208.0 | 2023-09-08 | ||

| Life Chemicals | F6539-2998-40mg |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide |

2034460-88-1 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6539-2998-100mg |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide |

2034460-88-1 | 100mg |

$248.0 | 2023-09-08 | ||

| Life Chemicals | F6539-2998-1mg |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide |

2034460-88-1 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6539-2998-2μmol |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide |

2034460-88-1 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6539-2998-2mg |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide |

2034460-88-1 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6539-2998-20mg |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide |

2034460-88-1 | 20mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6539-2998-25mg |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide |

2034460-88-1 | 25mg |

$109.0 | 2023-09-08 |

N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{1-(dimethylcarbamoyl)piperidin-4-ylmethyl}ethanediamide 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

2034460-88-1 (N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{1-(dimethylcarbamoyl)piperidin-4-ylmethyl}ethanediamide) 関連製品

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量